N-Acetyl-5-chloroindole
Overview
Description
N-Acetyl-5-chloroindole is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives are found in many natural products and pharmaceuticals, making them crucial in medicinal chemistry. This compound, specifically, is characterized by the presence of an acetyl group at the nitrogen atom and a chlorine atom at the fifth position of the indole ring. This compound is of interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-5-chloroindole typically involves the acetylation of 5-chloroindole. One common method is the reaction of 5-chloroindole with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar acetylation reactions. The process involves the use of large reactors where 5-chloroindole is reacted with acetic anhydride or acetyl chloride in the presence of a base. The reaction mixture is then purified through crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-5-chloroindole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the ring. Common electrophilic reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic Substitution: The chlorine atom at the fifth position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form this compound-2,3-dione or reduction to form N-acetyl-5-chloroindoline.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like bromine, nitric acid, and sulfuric acid are used under controlled conditions to avoid overreaction.
Nucleophilic Substitution: Reagents such as sodium amide, thiols, and alkoxides are used in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under specific conditions.
Major Products:
Electrophilic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.
Nucleophilic Substitution: Products include substituted indoles with various functional groups replacing the chlorine atom.
Oxidation and Reduction: Products include oxidized or reduced forms of this compound.
Scientific Research Applications
N-Acetyl-5-chloroindole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological activities.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Acetyl-5-chloroindole involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it may interact with enzymes or receptors involved in cell signaling, leading to changes in cellular functions. The acetyl group and chlorine atom can also modulate its binding affinity and specificity, enhancing its biological activity.
Comparison with Similar Compounds
N-Acetylindole: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5-Chloroindole: Lacks the acetyl group, affecting its solubility and reactivity.
N-Methyl-5-chloroindole: Has a methyl group instead of an acetyl group, altering its biological activity and chemical properties.
Uniqueness: N-Acetyl-5-chloroindole is unique due to the presence of both the acetyl group and the chlorine atom. This combination enhances its reactivity and potential biological activities, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
1-(5-chloroindol-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-7(13)12-5-4-8-6-9(11)2-3-10(8)12/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHWVCKHIFRENH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=C1C=CC(=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585299 | |
Record name | 1-(5-Chloro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94353-40-9 | |
Record name | 1-(5-Chloro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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